molecular formula C5H7F3N2 B2621898 N-cyclopropyl-2,2,2-trifluoroethanimidamide CAS No. 2202285-25-2

N-cyclopropyl-2,2,2-trifluoroethanimidamide

Cat. No.: B2621898
CAS No.: 2202285-25-2
M. Wt: 152.12
InChI Key: AXNBIXIVVHRDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,2,2-trifluoroethanimidamide is a chemical compound characterized by the presence of a cyclopropyl group attached to an ethanimidamide moiety, which is further substituted with three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,2,2-trifluoroethanimidamide typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroacetimidoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

Cyclopropylamine+2,2,2-trifluoroacetimidoyl chlorideThis compound\text{Cyclopropylamine} + \text{2,2,2-trifluoroacetimidoyl chloride} \rightarrow \text{this compound} Cyclopropylamine+2,2,2-trifluoroacetimidoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,2,2-trifluoroethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2,2,2-trifluoroacetamide, while reduction could produce N-cyclopropyl-2,2,2-trifluoroethylamine.

Scientific Research Applications

N-cyclopropyl-2,2,2-trifluoroethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,2,2-trifluoroethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2,2,2-trifluoroacetamide
  • N-cyclopropyl-2,2,2-trifluoroethylamine
  • N-cyclopropyl-2,2,2-trifluoropropanamide

Uniqueness

N-cyclopropyl-2,2,2-trifluoroethanimidamide is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl-substituted ethanimidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N'-cyclopropyl-2,2,2-trifluoroethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2/c6-5(7,8)4(9)10-3-1-2-3/h3H,1-2H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNBIXIVVHRDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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